2-Ethyl-6-(4-methylphenyl)-3-(biphenyl-2-ylamino)-pyridine
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Overview
Description
2-Ethyl-6-(4-methylphenyl)-3-(biphenyl-2-ylamino)-pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(4-methylphenyl)-3-(biphenyl-2-ylamino)-pyridine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of substituents: The ethyl, methylphenyl, and biphenyl-2-ylamino groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Employing techniques like recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(4-methylphenyl)-3-(biphenyl-2-ylamino)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmaceuticals.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-(4-methylphenyl)-3-(biphenyl-2-ylamino)-pyridine would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors or enzymes.
Pathways: Modulation of biochemical pathways.
Effects: Resulting in physiological or pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-phenylpyridine: Lacks the biphenyl-2-ylamino group.
2-Methyl-6-(4-methylphenyl)pyridine: Lacks the ethyl and biphenyl-2-ylamino groups.
3-(Biphenyl-2-ylamino)pyridine: Lacks the ethyl and methylphenyl groups.
Properties
IUPAC Name |
2-ethyl-6-(4-methylphenyl)-N-(2-phenylphenyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-3-23-26(18-17-24(27-23)21-15-13-19(2)14-16-21)28-25-12-8-7-11-22(25)20-9-5-4-6-10-20/h4-18,28H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQKTXWGWEYNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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